(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-2-[4-(NAPHTHALEN-1-YL)PIPERAZIN-1-YL]-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(NAPHTHALEN-1-YL)PIPERAZIN-1-YL]-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This is achieved through nucleophilic substitution reactions.
Attachment of the Naphthalene Ring: This step often involves Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity while reducing production time and cost.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[4-(NAPHTHALEN-1-YL)PIPERAZIN-1-YL]-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the double bonds or reduce specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
(5E)-2-[4-(NAPHTHALEN-1-YL)PIPERAZIN-1-YL]-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(NAPHTHALEN-1-YL)PIPERAZIN-1-YL]-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: Known for its use in pharmaceuticals and as a solvent.
4-Aminoantipyrine: Used in biochemical assays and as an analytical reagent.
Uniqueness
What sets (5E)-2-[4-(NAPHTHALEN-1-YL)PIPERAZIN-1-YL]-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart is its combination of structural elements, which confer unique chemical and biological properties
Properties
Molecular Formula |
C27H27N3O2S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(5E)-2-(4-naphthalen-1-ylpiperazin-1-yl)-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H27N3O2S/c1-19(2)32-22-12-10-20(11-13-22)18-25-26(31)28-27(33-25)30-16-14-29(15-17-30)24-9-5-7-21-6-3-4-8-23(21)24/h3-13,18-19H,14-17H2,1-2H3/b25-18+ |
InChI Key |
PWEODGKKOLJCQH-XIEYBQDHSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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